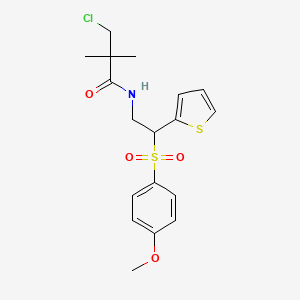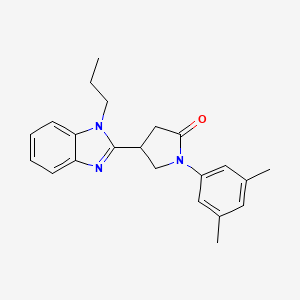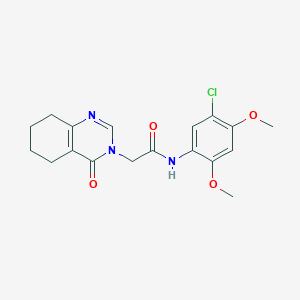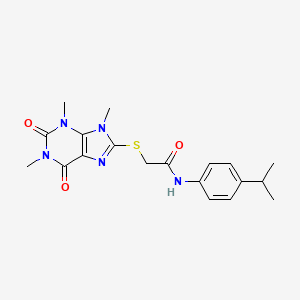![molecular formula C21H27N3O2 B2423608 N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380077-33-6](/img/structure/B2423608.png)
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is a compound that belongs to the class of amide compounds. It is also known as TAK-659 and is used in scientific research for various purposes.
Mécanisme D'action
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme that is involved in the development and activation of B cells. Inhibition of BTK prevents the activation of B cells and the production of antibodies, which can lead to the death of cancerous B cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to be effective in the treatment of various B cell malignancies, including CLL and NHL. It has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, it has been shown to have minimal toxicity and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various biological processes. It also has minimal toxicity and good oral bioavailability, which makes it a suitable compound for in vivo studies. However, one limitation of N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is that it is a relatively new compound, and more research needs to be done to fully understand its potential uses and limitations.
Orientations Futures
There are several future directions for the use of N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide. One potential direction is the development of new therapies for B cell malignancies, such as CLL and NHL. Another potential direction is the development of new therapies for autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide could be used as a tool for studying the role of BTK in various biological processes, which could lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-methylpyridine with sodium hydride to form 2-methylpyridine. The second step involves the reaction of 2-methylpyridine with 4-bromobenzyl alcohol to form 4-[(2-methylpyridin-4-yl)methoxy]benzyl alcohol. The third step involves the reaction of 4-[(2-methylpyridin-4-yl)methoxy]benzyl alcohol with 1-bromo-3-chloropropane to form 4-[(2-methylpyridin-4-yl)methoxy]-3-(piperidin-1-yl)propyl alcohol. The final step involves the reaction of 4-[(2-methylpyridin-4-yl)methoxy]-3-(piperidin-1-yl)propyl alcohol with acetic anhydride to form N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is used in scientific research for various purposes. It is primarily used as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme that is involved in the development and activation of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is also being studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-[4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-21(9-10-22-16)26-15-19-4-3-11-24(14-19)13-18-5-7-20(8-6-18)23-17(2)25/h5-10,12,19H,3-4,11,13-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSECXZVGKJADGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423530.png)


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)

![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2423544.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2423548.png)